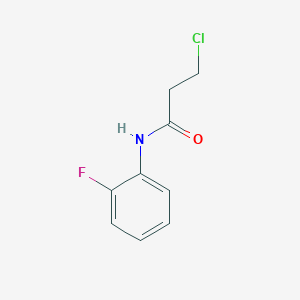

3-chloro-N-(2-fluorophenyl)propanamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-N-(2-fluorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-6-5-9(13)12-8-4-2-1-3-7(8)11/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOCBWOFSIVDSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401296 | |

| Record name | 3-chloro-N-(2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349097-66-1 | |

| Record name | 3-chloro-N-(2-fluorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 2 Fluorophenyl Propanamide

Established Synthetic Routes for 3-chloro-N-(2-fluorophenyl)propanamide and Analogues

The most conventional and widely employed method for synthesizing N-aryl propanamides is through the nucleophilic acyl substitution reaction. This typically involves the reaction of a primary or secondary amine with a carboxylic acid derivative, most commonly an acyl chloride.

For the synthesis of this compound, the standard approach involves the condensation of 2-fluoroaniline (B146934) with 3-chloropropanoyl chloride. The reaction is often carried out in an inert solvent, and a base is typically added to neutralize the hydrochloric acid byproduct formed during the reaction. The amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the stable amide bond.

The required acyl chloride, 3-chloropropanoyl chloride, is generally prepared from its corresponding carboxylic acid, 3-chloropropanoic acid, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Similarly, N-substituted analogues can be synthesized by varying the aniline (B41778) and acyl chloride starting materials. For instance, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com This modularity makes the acylation of amines a robust and versatile strategy for producing a wide range of N-aryl propanamides. masterorganicchemistry.com

Table 1: Established Synthesis of N-Aryl Propanamides via Acylation

| Reactant 1 (Amine) | Reactant 2 (Acyl Chloride) | Product (Amide) | General Conditions |

|---|---|---|---|

| 2-Fluoroaniline | 3-Chloropropanoyl chloride | This compound | Inert solvent (e.g., Dichloromethane, Toluene), Base (e.g., Triethylamine, Pyridine) |

| 2-(3-chlorophenyl)ethan-1-amine | 2-(4-isobutylphenyl)propanoyl chloride | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | Dichloromethane, Triethylamine mdpi.com |

| 3-(chloro-4-(4´-chlorophenoxy)aminobenzene | 3,5-diiodosalicyloyl chloride* | N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | Xylene, PCl₃ (to form acyl chloride in situ from carboxylic acid) nih.gov |

Note: In this example, the acyl chloride was generated in situ from the corresponding carboxylic acid.

Exploration of Advanced Synthetic Strategies for N-Substituted Propanamides

Beyond traditional methods, contemporary organic synthesis has focused on developing more sophisticated strategies that allow for rapid diversification, precise stereochemical control, and the formation of C-N bonds under milder conditions.

Parallel synthesis is a powerful strategy in medicinal chemistry and materials science for rapidly generating large collections, or libraries, of structurally related compounds. nih.govuniroma1.it This approach is highly amenable to amide synthesis due to the reliability and high functional group tolerance of amide bond formation. researchgate.net

To create a library of N-substituted propanamides, a common chemical scaffold, such as 3-chloropropanoyl chloride, can be dispensed into an array of reaction vessels (e.g., a 96-well plate). A diverse collection of amines is then added to the individual wells, allowing for the simultaneous synthesis of many unique amide products. enamine.net This "scaffold decoration" approach enables the systematic exploration of how different substituents on the N-aryl ring influence the properties of the final molecule. enamine.net The process is often automated and utilizes solution-phase or solid-phase techniques to streamline purification and isolation. uniroma1.it The successful application of parallel synthesis has been used to develop new classes of potential anti-inflammatory agents, demonstrating its utility in drug discovery. nih.gov

Asymmetric synthesis is crucial when the biological activity of a molecule depends on its specific three-dimensional arrangement. For propanamide derivatives, stereocenters can be introduced and controlled using several methods.

One key strategy is auxiliary-controlled synthesis, where a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. youtube.com For example, the diastereoselective alkylation of chiral propionamide (B166681) enolates allows for the controlled formation of stereocenters at the alpha-position of the carbonyl group. After the desired stereochemistry is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

Alternatively, chiral catalysts can be employed to achieve asymmetric transformations. numberanalytics.com Various racemization-free coupling reagents have been developed for the synthesis of chiral amides, ensuring that the stereochemical integrity of the starting materials is maintained throughout the reaction. rsc.org Furthermore, the inherent stereochemistry of a substrate can be used to influence the formation of new stereocenters elsewhere in the molecule, a concept known as substrate control. youtube.com These advanced methods provide precise control over the molecular architecture, which is essential for creating stereochemically pure compounds. acs.orgbris.ac.uk

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, offering powerful alternatives to classical methods. rsc.org The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and high functional group tolerance. wikipedia.org

In the context of propanamide synthesis, the Buchwald-Hartwig reaction can be used to construct the N-aryl bond. For example, 3-chloropropanamide could be coupled with an aryl halide like 1-bromo-2-fluorobenzene. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and finally, reductive elimination to form the N-aryl propanamide product and regenerate the Pd(0) catalyst. youtube.comyoutube.com The development of specialized, sterically hindered phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been critical to the success and broad applicability of this reaction. youtube.com Other metals, such as copper, have also been used to mediate C-N cross-coupling reactions to form N-aryl amides. researchgate.net

Table 2: Comparison of Selected Metal-Catalyzed C-N Coupling Reactions

| Reaction Name | Metal Catalyst | Typical Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halides/Triflates + Amines/Amides | Broad scope, high functional group tolerance, requires specialized ligands. wikipedia.orgorganic-chemistry.org |

| Chan-Lam Coupling | Copper (Cu) | Aryl Boronic Acids + Amines/Amides | Often proceeds under milder, aerobic conditions. researchgate.net |

Structural Elucidation and Spectroscopic Characterization Techniques for Synthesized Derivatives

The definitive identification and structural confirmation of newly synthesized compounds like this compound and its analogues rely on a suite of spectroscopic methods. These techniques provide detailed information about the molecular framework, connectivity, and electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. uobasrah.edu.iq Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are used to characterize propanamide derivatives.

For this compound, the ¹H NMR spectrum provides key information. docbrown.info The protons of the propanamide backbone (Cl-CH₂-CH₂-CO-) are expected to appear as two distinct signals, likely triplets, due to spin-spin coupling with their neighbors. The aromatic protons on the 2-fluorophenyl ring will produce a complex multiplet pattern in the downfield region of the spectrum. The amide proton (N-H) typically appears as a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration. mdpi.com

The ¹³C NMR spectrum complements the proton data by showing a distinct signal for each unique carbon atom in the molecule. docbrown.info For this compound, one would expect to see nine distinct signals: three for the propanamide backbone carbons and six for the carbons of the fluorophenyl ring. The carbonyl carbon signal is characteristically found far downfield. Coupling between the fluorine atom and the adjacent carbon atoms on the aromatic ring (C-F coupling) can also be observed, providing further structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm)* | Predicted Multiplicity | Assignment |

|---|---|---|---|

| Protons | ~8.5 - 9.5 | broad s or t | NH |

| ~8.0 - 8.3 | m | Aromatic H | |

| ~7.0 - 7.3 | m | Aromatic H | |

| ~3.8 - 4.0 | t | Cl-CH₂ -CH₂- | |

| ~2.8 - 3.0 | t | -CH₂-CH₂ -CO- | |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm)* | Assignment | |

| Carbons | ~170 - 172 | C =O | |

| ~150 - 155 (d) | C -F | ||

| ~120 - 130 | Aromatic C H & C -NH | ||

| ~40 - 42 | Cl-C H₂- | ||

| ~38 - 40 | -C H₂-CO- |

*Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. (d) = doublet due to C-F coupling, s = singlet, t = triplet, m = multiplet.

Mass Spectrometry (MS) for Molecular Confirmation

Predicted collision cross section (CCS) values, which are a measure of the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu These theoretical values can aid in the identification of the compound in complex mixtures using ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 202.04296 | 138.8 |

| [M+Na]⁺ | 224.02490 | 147.2 |

| [M-H]⁻ | 200.02840 | 141.1 |

| [M+NH₄]⁺ | 219.06950 | 158.6 |

| [M+K]⁺ | 239.99884 | 143.1 |

| [M+H-H₂O]⁺ | 184.03294 | 132.9 |

Data is based on predicted values. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound is not publicly available. However, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. The IR spectrum would be a valuable tool for confirming the presence of the amide linkage and the halogen substituents.

The key expected vibrational frequencies are detailed in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1550 - 1510 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1000 |

| C-Cl | Stretching | 800 - 600 |

These are general expected ranges for the functional groups listed.

Mechanism of Action Studies and Molecular Pharmacology

Identification and Characterization of Biological Targets

Direct biological targets of 3-chloro-N-(2-fluorophenyl)propanamide have not been extensively characterized in publicly available literature. However, research on structurally analogous compounds provides insights into potential areas of biological activity. The class of N-aryl propanamides and related molecules has been investigated for a range of biological effects, suggesting that this compound may interact with similar targets.

Compounds with a propanamide scaffold have been explored for their potential as inhibitors of various enzymes. For instance, propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2 (COX-2), enzymes implicated in bacterial infections and inflammation, respectively. nih.gov Another related compound, 3-chloro-N-(4-fluorobenzyl)propanamide, has been investigated for its potential antimicrobial and anticancer properties, which could be mediated by the inhibition of specific enzymes or receptors.

Furthermore, derivatives of 2-azetidinones, which contain a related four-membered ring structure, have been identified as antimitotic agents that target tubulin polymerization. mdpi.com Specifically, certain 3-chloro-2-azetidinones have been shown to inhibit tubulin polymerization, a critical process in cell division, making them of interest in cancer research. mdpi.com While these findings are for related but distinct chemical classes, they highlight the potential for small molecules with similar structural motifs to interact with fundamental biological targets.

Table 1: Potential Biological Targets of Structurally Related Compounds

| Compound Class | Potential Biological Target(s) | Associated Biological Effect | Reference(s) |

|---|---|---|---|

| Propanamide-sulfonamide conjugates | Urease, Cyclooxygenase-2 (COX-2) | Antibacterial, Anti-inflammatory | nih.gov |

| 3-chloro-N-(4-fluorobenzyl)propanamide | Enzymes, Receptors | Antimicrobial, Anticancer |

Elucidation of Molecular Binding Modes and Ligand-Receptor/Enzyme Interactions via Molecular Modeling

The precise molecular binding modes of this compound with its potential biological targets have not been specifically detailed in published research. However, molecular modeling techniques, including molecular docking and dynamics simulations, have been employed to understand the interactions of structurally similar compounds.

Molecular docking studies on related compounds have provided virtual insights into their binding at a molecular level. For example, novel 3-chloro-β-lactams, which are structurally related to this compound, have been docked into the colchicine-binding site of β-tubulin to explore their potential as tubulin polymerization inhibitors. mdpi.com Such computational approaches help in understanding the plausible binding orientations and interactions that contribute to the biological activity of these molecules.

While specific molecular dynamics simulations for this compound are not available, this technique is crucial for understanding the stability of ligand-protein complexes and the dynamic nature of their interactions over time.

The analysis of crystal structures of related N-aryl amides provides valuable information about the types of intermolecular interactions that are likely to be important for the binding of this compound. In the crystal structure of a related compound, 3-chloro-N-(4-methoxyphenyl)propanamide, classical N—H⋯O hydrogen bonds and C–H⋯O contacts have been observed. nih.gov These interactions play a significant role in stabilizing the crystal lattice and are indicative of the types of interactions that could occur in a biological binding pocket. nih.gov

The presence of the fluorine atom on the phenyl ring of this compound can also contribute to specific intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, which can influence its binding affinity and selectivity for a biological target.

Table 2: Observed Intermolecular Interactions in a Related Compound

| Compound | Interaction Type | Significance | Reference |

|---|---|---|---|

| 3-chloro-N-(4-methoxyphenyl)propanamide | N—H⋯O hydrogen bonds | Stabilization of molecular conformation and binding | nih.gov |

Biochemical Pathway Interrogation

Direct studies interrogating the specific biochemical pathways affected by this compound are limited. However, research on other halogenated organic compounds suggests potential mechanisms of action. Halogenation can significantly alter the electronic and steric properties of a molecule, influencing its metabolic fate and interaction with cellular pathways.

For example, the halogenation of certain psychoactive compounds has been shown to block metabolic pathways such as para-hydroxylation, which can prolong their biological effects. nih.gov While not directly applicable to this compound without experimental validation, this highlights how halogenation can modulate the interaction of a compound with metabolic enzymes and pathways.

Cellular Response Analyses and Signaling Cascade Perturbations

The cellular responses to this compound have not been specifically documented. However, studies on other halogenated compounds provide insights into potential cellular effects. Halogenated compounds, particularly those with electrophilic properties, can induce cellular stress and perturb signaling cascades.

Monohalogenated acetamides, for instance, are known to be cytotoxic and genotoxic, with their toxicity being dependent on the halogen substituent. researchgate.net These compounds can induce oxidative and electrophilic stress responses within cells. researchgate.net Furthermore, studies on para-halogenated amphetamines and cathinones have demonstrated that these compounds can cause mitochondrial toxicity and induce apoptosis through the endogenous pathway. nih.gov The presence of a chlorine atom in this compound suggests that it could potentially elicit similar cellular stress responses.

The perturbation of signaling cascades, such as those involved in apoptosis and cellular stress, is a common mechanism of action for many bioactive compounds. The potential for this compound to induce such effects warrants further investigation to fully understand its pharmacological profile.

Structure Activity Relationship Sar Studies of 3 Chloro N 2 Fluorophenyl Propanamide Derivatives

Impact of Halogen Substitution Patterns on Biological Activity

Halogens, particularly chlorine and fluorine, are pivotal components of this compound class, and their placement and electronic influence on the aromatic ring are critical determinants of pharmacological activity.

The specific location of halogen atoms on the N-phenyl ring can lead to significant differences in biological potency, a phenomenon known as a positional isomeric effect. nih.gov Research on related halogen-substituted compounds demonstrates that moving a substituent between the ortho, meta, and para positions can drastically alter a molecule's interaction with its biological target. nih.govnih.gov

Table 1: Impact of Halogen Position on Cholinesterase Inhibition in a Cinnamic Acid Derivative Series This table is based on findings from a related class of compounds to illustrate the principle of positional isomer effects.

| Substituent Position | Relative Activity (AChE) | Relative Activity (BChE) | Observed Selectivity |

|---|---|---|---|

| Para (F or Cl) | Potent | Poor | High for AChE over BChE nih.gov |

| Ortho (F or Cl) | Poor | Moderate-Potent | Higher for BChE over AChE nih.gov |

Electron-withdrawing groups (EWGs) are functional groups that pull electron density away from a π system, making the aromatic ring more electron-deficient. wikipedia.org Halogens like chlorine and fluorine are considered weakly deactivating EWGs. uobabylon.edu.iq Their effect is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). wikipedia.org The presence and nature of other EWGs on the phenyl ring can further modulate the activity of 3-chloro-N-(2-fluorophenyl)propanamide derivatives.

In studies of related compounds, the introduction of strong EWGs such as trifluoromethyl (-CF3) or cyano (-CN) has been shown to be critical for biological activity. For example, in a series of N-Phenylthieno[2,3-b]pyridine-2-carboxamides designed as FOXM1 inhibitors, only derivatives bearing a -CN group at the 2-position of the phenyl ring showed significant activity, while those with electron-donating groups like methyl (-CH3) were inactive. mdpi.com Similarly, in a series of fluorinated phenylcyclopropylamines, trans-isomers with electron-withdrawing para-substituents showed increased potency for inhibiting monoamine oxidase A (MAO A). nih.gov However, this effect is not universal and can be target-dependent; in the same study, these substitutions had no significant effect on MAO B inhibition. nih.gov In another study on tyramine (B21549) oxidase inhibitors, electron-withdrawing substituents actually decreased activity. nih.gov These findings underscore that the electronic properties of the aromatic ring must be finely tuned to the specific topology and electronic environment of the target's binding site.

Role of the Propanamide Backbone and Amide Linkage Modifications

The propanamide backbone serves as a crucial scaffold, correctly positioning the aromatic moieties for interaction with a biological target. Modifications to this linker region, including the amide bond itself, can significantly impact pharmacological activity. nih.gov The amide group is a key structural feature, capable of participating in hydrogen bonding both as a donor (N-H) and an acceptor (C=O). frontiersin.org

Research into related TRPV1 antagonists has shown that the propanamide B-region is a critical pharmacophore. A study modifying this region in 2-(4-methylsulfonylaminophenyl) propanamides found that replacing the single α-methyl group with either two methyl groups (an α,α-dimethyl substitution) or a cyclopropyl (B3062369) ring resulted in a dramatic loss of receptor activity. nih.gov This suggests that the α-methyl group engages in a vital, stereospecific interaction within a hydrophobic pocket of the receptor, and that steric bulk in this position is poorly tolerated. nih.gov

Modifying the amide linkage itself is another strategy for optimizing activity. Replacing a native chemical bond with an amide linkage can enhance enzymatic stability and introduce new hydrogen bonding capabilities. nih.govnih.gov The amide N-H can act as a hydrogen bond donor, a function that can be leveraged to gain new interactions with a target protein. nih.gov Such modifications can improve biological properties by altering charge, hydrophobicity, and conformational flexibility. nih.govresearchgate.net

Table 2: Effect of Propanamide Backbone Modification on TRPV1 Receptor Activity Based on SAR studies of 2-(4-methylsulfonylaminophenyl) propanamide antagonists.

| Backbone Modification (at α-position) | Observed Receptor Activity | Inferred Importance |

|---|---|---|

| Single Methyl Group (Propanamide) | High Affinity/Potency | Considered a key pharmacophore for stereospecific interaction nih.gov |

| Dimethyl Group | Dramatic Loss of Activity | Indicates steric hindrance is detrimental at this position nih.gov |

| Cyclopropyl Group | Dramatic Loss of Activity | Confirms that specific size and conformation of the α-substituent are critical nih.gov |

Stereochemical Influences on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, often plays a deciding role in the efficacy and nature of a drug's action. For chiral molecules like many this compound derivatives, the different enantiomers (R and S isomers) can exhibit vastly different biological activities.

This stereospecificity was clearly demonstrated in a series of potent TRPV1 antagonists based on a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide structure. The S-isomer of one derivative (compound 44S) showed marked stereospecific activity and excellent antagonism, with a potency significantly higher than its corresponding R-isomer. nih.gov This implies that the receptor's binding pocket is highly ordered and can distinguish between the two mirror-image forms of the ligand, with only one being able to achieve the optimal orientation for binding. In other chemical series, stereoisomerism can even determine whether a compound acts as an agonist or an antagonist. For example, in certain 4-arylpiperidine derivatives, potent opioid agonists were found to prefer an axial orientation of the aryl group, while compounds that preferred an equatorial orientation acted as antagonists. nih.gov This highlights how a subtle change in 3D shape can fundamentally alter the pharmacological outcome.

Development of Pharmacophore Models for Targeted Biological Actions

A pharmacophore is an abstract model that defines the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to exert a specific biological activity. numberanalytics.comtaylorandfrancis.com The development of such models for this compound derivatives is a key step in rational drug design, allowing for the virtual screening of new compounds and the intelligent design of more potent and selective molecules. dovepress.comnih.gov

Pharmacophore models can be generated through two primary approaches:

Ligand-Based Modeling : This method analyzes a set of known active molecules to identify the common structural features responsible for their activity. numberanalytics.com

Structure-Based Modeling : When the 3D structure of the biological target (e.g., a protein receptor) is known, a pharmacophore can be built by identifying the key interaction points within the binding site. numberanalytics.comdovepress.com

For related N-phenyl amide structures, 3D-QSAR (Quantitative Structure-Activity Relationship) studies like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been used to create detailed pharmacophore maps. mdpi.com These models delineate regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. mdpi.com For instance, a model for a series of VEGFR3 inhibitors indicated that a urea (B33335) group, a benzene (B151609) ring, and a specific piperazine (B1678402) group were all necessary to increase biological activity, and it mapped the precise hydrophobic and hydrogen-bonding interactions involved. mdpi.com Such models provide a predictive framework for designing new derivatives of this compound with enhanced pharmacological profiles.

Metabolic Fate and Pharmacokinetic Research

In vitro and In vivo Metabolism Studies

There is no specific data from in vitro studies, such as those using liver microsomes or hepatocytes, to detail the metabolic pathways of 3-chloro-N-(2-fluorophenyl)propanamide. Similarly, in vivo studies in animal models, which are crucial for understanding the compound's metabolic fate within a living organism, have not been published.

Pharmacokinetic Profiling and Absorption/Distribution Considerations

Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. Key pharmacokinetic parameters such as bioavailability, plasma concentration-time profiles, volume of distribution, and clearance rates have not been documented in scientific literature.

Metabolite Identification and Characterization

Due to the absence of metabolism studies, there has been no identification or characterization of metabolites for this compound. The potential metabolic products resulting from biotransformation reactions such as hydroxylation, dehalogenation, or conjugation remain unknown.

Toxicological Assessment and Safety Profiling for Research Applications

Cytotoxicity Evaluation in Mammalian Cell Lines

There is no publicly available data on the cytotoxicity of 3-chloro-N-(2-fluorophenyl)propanamide in mammalian cell lines. Studies that would typically determine the concentration of the compound that is toxic to cells, such as IC50 (half-maximal inhibitory concentration) values, have not been found in the reviewed literature.

Subchronic and Chronic Toxicity Considerations for Research Development

There are no published studies on the subchronic or chronic toxicity of this compound. Such studies are essential for understanding the potential long-term health effects of repeated exposure to a substance and for establishing a No-Observed-Adverse-Effect Level (NOAEL). The absence of this data precludes a thorough risk assessment for researchers who may handle this compound over extended periods.

Environmental Fate and Ecotoxicological Implications

Information on the environmental fate and ecotoxicological effects of this compound is not publicly available. Key data points, such as its persistence in soil and water, potential for bioaccumulation, and toxicity to aquatic organisms, have not been reported. A safety data sheet for the related compound, 3-Chloro-N-(2-chlorophenyl)propanamide, explicitly states "no data available" for toxicity to fish, persistence and degradability, and bioaccumulative potential. echemi.com This lack of data prevents an assessment of the potential environmental risks associated with the release of this compound into the environment.

Analytical Methodologies for Research and Quantification of 3 Chloro N 2 Fluorophenyl Propanamide

Chromatographic Separation Techniques

Chromatography is a fundamental tool for the separation of 3-chloro-N-(2-fluorophenyl)propanamide from complex mixtures. Both gas and liquid chromatography are applicable, with the choice of method often depending on the sample matrix, the required sensitivity, and the available instrumentation.

Gas Chromatography (GC) with Various Detection Systems

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of related halogenated compounds, a common approach involves using a non-polar or medium-polarity capillary column, such as one coated with 100% dimethylpolysiloxane or a similar phase. policija.si The instrumental parameters can be optimized to achieve efficient separation from other components in the sample. A typical GC method for a related compound, 3-Chlorocathinone, which can be adapted, utilizes an injector temperature of 280°C and a split injection mode. policija.si The oven temperature program is often designed with an initial hold followed by a temperature ramp to ensure good peak shape and resolution. policija.si

Various detection systems can be coupled with GC for the detection of this compound:

Flame Ionization Detector (FID): FID is a robust and widely used detector that provides good sensitivity for organic compounds. It is a suitable choice for quantification when the sample matrix is relatively clean and interferences are minimal.

Mass Spectrometry (MS): When coupled with MS, GC provides a highly specific and sensitive analytical system (GC-MS) capable of both identifying and quantifying the target compound, even in complex matrices. policija.si This is discussed in more detail in section 8.2.

Electron Capture Detector (ECD): ECD is particularly sensitive to halogenated compounds and can offer very low detection limits for this compound due to the presence of chlorine and fluorine atoms.

A summary of typical GC parameters for related compounds is presented in the table below.

| Parameter | Typical Value for Related Halogenated Compounds | Reference |

| Column | HP-1MS (100% dimethylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film thickness | policija.si |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | policija.si |

| Injector Temperature | 280 °C | policija.si |

| Injection Mode | Split (e.g., 1:50) | policija.si |

| Oven Program | Isothermal hold followed by a temperature ramp (e.g., 170°C for 1 min, then ramp to 293°C) | policija.si |

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. For this compound, reversed-phase HPLC is the most common approach.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. policija.si The separation is based on the compound's hydrophobicity. The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape and ionization efficiency when using a mass spectrometer detector. policija.si

A representative HPLC method for a similar compound, which can be adapted for this compound, would employ a C18 column and a gradient elution. policija.si A gradient elution, where the composition of the mobile phase is changed during the run, allows for the efficient separation of compounds with a range of polarities. policija.si

Detection in HPLC can be achieved using:

UV-Vis Detector: As this compound contains an aromatic ring, it will absorb UV light, making UV detection a suitable method for quantification. The wavelength of maximum absorbance (λmax) would need to be determined for optimal sensitivity.

Mass Spectrometry (MS): Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) provides high selectivity and sensitivity, which is particularly useful for analyzing complex samples. This is further detailed in the following section.

The table below outlines typical HPLC parameters that can be adapted for the analysis of this compound based on methods for related compounds.

| Parameter | Typical Value for Related Compounds | Reference |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm | policija.si |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium formate in water | policija.si |

| Mobile Phase B | 0.1% formic acid in methanol | policija.si |

| Gradient | Start at a low percentage of B, ramp up to a high percentage of B | policija.si |

| Flow Rate | 1.0 mL/min | policija.si |

| Detector | UV-Vis or Mass Spectrometer | proquest.com |

Mass Spectrometric Identification and Quantification (e.g., GC-MS, LC-MS/MS)

Mass spectrometry is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with a chromatographic separation technique (GC or HPLC), it provides a powerful analytical platform.

In GC-MS, electron ionization (EI) is commonly used. The resulting mass spectrum will show a molecular ion peak (M+) and a series of fragment ions that are characteristic of the compound's structure. For an isomer, Propanamide, N-(2-fluorophenyl)-2-chloro-, the molecular weight is 201.625 g/mol . nist.gov The mass spectrum of this isomer can provide clues to the expected fragmentation pattern of this compound, which would likely involve cleavage of the amide bond and loss of the chloroalkyl side chain.

In LC-MS, electrospray ionization (ESI) is a common ionization technique that typically produces a protonated molecule [M+H]+ in positive ion mode. uni.lu For this compound, the expected m/z for the protonated molecule would be approximately 202.04. uni.lu Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. In this technique, the protonated molecule is selected and then fragmented to produce characteristic product ions, which are then monitored for quantification.

The table below shows predicted mass-to-charge ratios for various adducts of this compound in mass spectrometry.

| Adduct | Predicted m/z | Reference |

| [M+H]+ | 202.04296 | uni.lu |

| [M+Na]+ | 224.02490 | uni.lu |

| [M-H]- | 200.02840 | uni.lu |

Spectroscopic Quantification Methods

While chromatography coupled with mass spectrometry is often the preferred method for quantification, spectroscopic techniques can also be employed, particularly for the analysis of purer samples or for rapid screening.

UV-Visible spectrophotometry can be used for the quantitative analysis of this compound based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. unchainedlabs.commabion.eu The presence of the fluorophenyl group imparts UV absorbance to the molecule. proquest.com For quantification, a calibration curve would be prepared by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). sphinxsai.com

Infrared (IR) spectroscopy is primarily a tool for structural elucidation rather than quantification. However, characteristic absorption bands, such as the amide C=O stretch (typically around 1650 cm⁻¹) and N-H vibrations, can confirm the presence of the propanamide functional group.

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of this compound in complex matrices such as biological fluids, environmental samples, or food products requires an efficient sample preparation and extraction protocol to remove interfering substances and concentrate the analyte.

Common sample preparation techniques include:

Homogenization and Grinding: For solid samples, these steps are crucial to ensure a representative sample is taken for analysis. organomation.com

Filtration and Centrifugation: These methods are used to remove particulate matter from liquid samples. organomation.com

For the extraction of halogenated aromatic compounds from complex matrices, several protocols can be adapted:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids. organomation.com For example, an aqueous sample could be extracted with an organic solvent in which this compound is soluble.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. For halogenated organic compounds, sorbents like silica, alumina, or Florisil can be used to remove polar interferences. nih.govresearchgate.net

Soxhlet Extraction: This is a continuous extraction method suitable for solid samples and is often used for environmental samples like soil or fly ash. nih.govresearchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. It is widely used in pesticide residue analysis and can be adapted for other small organic molecules in food and environmental matrices.

The choice of extraction method will depend on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique to be used.

Advanced Research Applications and Future Perspectives for 3 Chloro N 2 Fluorophenyl Propanamide

Role as a Chemical Probe in Biological Systems

While specific studies detailing the use of 3-chloro-N-(2-fluorophenyl)propanamide as a chemical probe are not extensively documented, its structural characteristics suggest a strong potential for such applications. The presence of both chlorine and fluorine atoms can significantly influence its interactions with biological macromolecules. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can contribute to the binding affinity and selectivity of the compound for specific protein targets.

The lipophilicity imparted by the halogen atoms can facilitate the crossing of cell membranes, a crucial attribute for intracellular probes. Furthermore, the reactivity of the chloro-propanamide moiety allows for its potential use in activity-based protein profiling (ABPP), where it could covalently label the active sites of specific enzymes, enabling their identification and functional characterization. The 2-fluorophenyl group can also serve as a reporter group for 19F NMR spectroscopy, a powerful technique for studying ligand-protein interactions in a biological context without the interference of background signals. The specific substitution pattern on the phenyl ring is known to modulate biological activity, suggesting that the ortho-fluoro substitution in this compound could confer unique selectivities for biological targets compared to its isomers.

Potential in Agrochemical Innovation

The N-phenylamide scaffold is a common feature in many commercial pesticides, and research into related structures suggests that this compound holds promise for agrochemical applications. Studies on analogous trifluoromethylphenyl amides and benzofuranylacetic acid amides have demonstrated significant fungicidal activity against a range of plant pathogens. nih.govrsc.org For instance, certain N-phenyl amide compounds have shown efficacy against fungal species like Botrytis cinerea and Fusarium oxysporum. nih.govrsc.org

The mechanism of action for such compounds often involves the inhibition of essential fungal enzymes. rsc.org The structural components of this compound, namely the chloro-propanamide and fluorophenyl groups, are known to contribute to the bioactivity of agrochemicals. The chlorine atom can enhance the compound's stability and reactivity, while the fluorine atom can increase its metabolic stability and binding affinity to target enzymes.

The potential of this class of compounds is highlighted by the fungicidal and insecticidal activities of structurally similar molecules. For example, various phenylpropanoid derivatives have demonstrated insecticidal properties against pests like Spodoptera litura. nih.gov The exploration of this compound and its derivatives could lead to the discovery of new and effective crop protection agents.

| Compound Type | Target Organism | Activity Metric | Observed Activity | Reference |

|---|---|---|---|---|

| Trifluoromethylphenyl Amides | Colletotrichum acutatum | Fungicidal Activity | Strong inhibition | nih.gov |

| Benzofuranylacetic Acid Amides | Fusarium oxysporum | IC50 | 0.42 mM | rsc.org |

| Phenylpropanoids (from Alpinia galanga) | Spodoptera litura | LD50 | 1.63 µg/larva (24h) | nih.gov |

| N-(4-Halobenzyl)amides | Candida krusei | MIC | 7.8 µg/mL | nih.gov |

Contributions to Medicinal Chemistry Lead Optimization and Drug Discovery

In the realm of medicinal chemistry, this compound serves as a valuable scaffold for the development of new therapeutic agents. The amide bond is a fundamental linkage in many biologically active molecules, and the specific substituents on this compound make it an attractive starting point for lead optimization. nih.gov The process of optimizing a lead compound often involves modifying its structure to enhance potency, selectivity, and pharmacokinetic properties.

The presence of a fluorine atom is a well-established strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. mdpi.com The chlorine atom provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues. This is crucial in structure-activity relationship (SAR) studies, where systematic changes to a lead molecule help in identifying the key features responsible for its biological activity.

While direct therapeutic applications of this compound are not yet established, its role as a synthetic intermediate is significant. For instance, related N-phenylpropanamide derivatives have been investigated for a variety of pharmacological activities, including anticancer and antimicrobial effects. mdpi.com The structural motif is present in compounds targeting a range of biological entities, from enzymes to receptors. mdpi.com The synthesis of derivatives of this compound could lead to the discovery of novel drug candidates for various diseases.

| Related Compound Class | Biological Target/Activity | Significance in Drug Discovery | Reference |

|---|---|---|---|

| Halogenated Phenyl Compounds | Enzyme Inhibition | Potential for antimicrobial agents. | |

| Trifluoromethylphenyl Amides | Antifungal Activity | Lead structures for developing new antifungal drugs. | nih.gov |

| N-(4-Halobenzyl)amides | Anticancer Potential | Scaffolds for inhibiting tumor growth. | |

| N-Substituted-3-chloro-2-azetidinones | Antibacterial Activity | Core structure for developing new antibiotics. | mdpi.com |

Emerging Applications in Materials Science

The application of this compound extends beyond the life sciences into the field of materials science. It is recognized as a building block for creating novel materials with tailored electronic and optical properties. The incorporation of fluorine atoms into organic materials can significantly alter their characteristics, leading to enhanced thermal stability, chemical resistance, and unique electronic behaviors.

While specific examples of materials derived directly from this compound are not widely reported, the broader class of fluorinated organic compounds is under active investigation for various advanced applications. These include the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and advanced polymers. The presence of the reactive chlorine atom allows for polymerization or grafting onto surfaces, enabling the creation of functional thin films and coatings. The anilide structure can also participate in hydrogen bonding, which can be exploited to create self-assembling materials with ordered structures.

Directions for Future Research and Development

The full potential of this compound is yet to be realized, and several avenues of research warrant further investigation.

Elucidation of Biological Targets: A key area for future work is the identification of the specific biological targets of this compound and its derivatives. Utilizing techniques like chemical proteomics and thermal shift assays could reveal its mechanism of action and pave the way for its development as a selective chemical probe or therapeutic agent.

Agrochemical Screening: A systematic screening of this compound and a library of its analogues against a broad panel of plant pathogens and insect pests is a logical next step. This could lead to the discovery of new-generation agrochemicals with improved efficacy and environmental profiles.

Medicinal Chemistry Exploration: Further exploration in medicinal chemistry should focus on synthesizing and evaluating derivatives of this compound for various therapeutic areas. Given the prevalence of the N-phenylamide scaffold in bioactive molecules, there is a high probability of discovering compounds with significant pharmacological activity.

Polymer and Materials Synthesis: In materials science, future research could focus on the synthesis of polymers and co-polymers incorporating the this compound monomer. The resulting materials could exhibit interesting properties for applications in electronics, optics, and as specialty coatings.

Structure-Property Relationship Studies: A comprehensive investigation into the structure-property relationships of this compound and its derivatives is crucial. This would involve computational modeling and experimental studies to understand how modifications to its chemical structure affect its physical, chemical, and biological properties, thereby guiding the rational design of new functional molecules.

Q & A

Q. What are the optimal synthetic routes for preparing 3-chloro-N-(2-fluorophenyl)propanamide, and how can intermediates be stabilized?

Answer: A common method involves reacting chloropropionyl chloride with 2-fluoroaniline in anhydrous dichloromethane at low temperatures (−10°C) to minimize side reactions. The intermediate this compound is stabilized by rapid aqueous work-up to prevent hydrolysis of the chloro group. Reaction progress is monitored via TLC (hexane/ethyl acetate, 7:3) . For analogs like 3-chloro-N-(4-ethynylphenyl)propanamide, acetonitrile at 50°C for 24 hours ensures high yields (>95%) when reacting with primary amines .

Q. How can purity and structural integrity be validated after synthesis?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient).

- Spectroscopy: Confirm via NMR (characteristic peaks: δ 7.2–7.6 ppm for aromatic protons, δ 3.5–4.0 ppm for CH-Cl) and FT-IR (amide C=O stretch ~1650 cm, C-Cl stretch ~750 cm) .

- Elemental Analysis: Match experimental C, H, N percentages to theoretical values (e.g., CHClFNO: C 49.22%, H 3.67%, N 6.39%) .

Q. What safety protocols are critical during handling?

Answer:

- Use gloveboxes for toxic intermediates and wear nitrile gloves, goggles, and lab coats.

- Avoid skin contact due to potential irritation; wash with 10% NaHCO if exposed.

- Dispose of waste in halogenated solvent containers .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in halogenated propanamides?

Answer: Single-crystal X-ray diffraction (SCXRD) is essential. For example, 3-chloro-N-(4-methoxyphenyl)propanamide crystallizes in the orthorhombic system (space group Pbca), with unit cell parameters a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å. Refinement using SHELXL-2018/3 (via WinGX or OLEX2) with MoKα radiation (λ = 0.71073 Å) reveals hydrogen-bonding networks (e.g., N–H···O interactions) critical for stability .

Q. How can computational methods address discrepancies in spectroscopic data?

Answer:

- NBO/NPA Analysis: Quantify hyperconjugation effects (e.g., delocalization of amide lone pairs into σ* orbitals of C-Cl) to explain IR/NMR shifts .

- DFT Calculations: Compare experimental UV-Vis spectra (e.g., λ ~270 nm) with TD-DFT results (B3LYP/6-311++G(d,p) basis set) to validate electronic transitions .

Q. What strategies mitigate challenges in refining low-resolution crystallographic data?

Answer:

Q. How do substituents on the phenyl ring influence bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., -F): Increase metabolic stability via reduced CYP450 interactions.

- Hydrogen Bonding: Fluorine at the ortho position enhances binding to targets (e.g., G-quadruplex DNA) by forming halogen bonds. Compare analogs like 3-chloro-N-(3,4-difluorophenyl)propanamide (CAS 132669-28-3) for SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.